molecular formula C19H17F3N2O4 B606249 BMS-779333 CAS No. 1095181-60-4

BMS-779333

カタログ番号: B606249
CAS番号: 1095181-60-4
分子量: 394.3 g/mol
InChIキー: GXMLOAUEVGYRGT-LAEBKXJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

BMS779333の合成には、コア構造の調製から始まり、官能基の導入まで、いくつかのステップが含まれます。正確な合成経路と反応条件は、独自のものです。 この化合物は、標準的な有機合成技術を使用して、実験室環境で調製できることが知られています . 工業生産方法は、これらの実験室手順のスケールアップ、収率を高めるための反応条件の最適化、最終製品の純度の確保を含む可能性があります。

化学反応の分析

BMS779333は、次のようなさまざまな化学反応を起こします。

科学研究用途

BMS779333は、幅広い科学研究用途があります。

    化学: アンドロゲン受容体アンタゴニストを含む研究において、基準化合物として使用されています。

    生物学: この化合物は、さまざまな生物学的プロセスにおけるアンドロゲン受容体の役割を研究するために使用されています。

    医学: BMS779333は、前立腺がんなど、アンドロゲン受容体活性に関連する状態の治療において、潜在的な治療用途を持っています。

    産業: この化合物は、新しい薬物や治療薬の開発に使用することができます.

科学的研究の応用

Therapeutic Areas

BMS-779333 was investigated primarily for the following indications:

  • Prostatic Cancer : The compound was aimed at treating prostate cancer by inhibiting androgen receptor signaling, which is crucial for the growth and proliferation of prostate cancer cells.
  • Urogenital Diseases : Its role as an androgen receptor antagonist also positioned it as a potential treatment for various urogenital disorders.

Prostate Cancer Research

This compound has been studied extensively in preclinical models for its efficacy against prostate cancer. Research indicates that the compound effectively inhibits the growth of prostate cancer cells by blocking androgen receptor activity, which is vital for tumor progression.

Case Studies and Findings

  • Efficacy in Animal Models : Studies have demonstrated that this compound significantly reduces tumor size in prostate cancer xenograft models. In these studies, treated animals showed a marked decrease in tumor volume compared to controls, indicating the compound's potential as a therapeutic agent in prostate cancer management .
  • Mechanistic Insights : Further investigations revealed that this compound not only inhibits androgen receptor-mediated transcription but also induces apoptosis in prostate cancer cells. This dual action contributes to its effectiveness as a treatment option .

Other Potential Applications

Although primarily focused on prostate cancer, this compound's mechanism of action suggests potential applications in other hormone-driven cancers and conditions. Its ability to modulate androgen signaling may extend to research in breast cancer and other malignancies influenced by steroid hormones.

Comparative Data Table

Application AreaMechanism of ActionStatus
Prostate CancerAndrogen receptor antagonismDiscontinued
Urogenital DiseasesInhibition of androgen signalingDiscontinued
Hormone-driven CancersPotential modulation of steroid hormonesResearch ongoing

類似化合物との比較

BMS779333は、アンドロゲン受容体に対するパンアンタゴニストとして作用する能力が独特であり、他の類似化合物とは異なります。いくつかの類似化合物には次のようなものがあります。

生物活性

BMS-779333 is a novel compound developed by Bristol Myers Squibb, primarily recognized for its role as an androgen receptor (AR) antagonist. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and associated case studies.

This compound functions as a pan-antagonist of the androgen receptor, meaning it inhibits the activity of the AR across various mutations. This characteristic is particularly significant in the context of prostate cancer treatment, where AR signaling plays a crucial role in tumor progression. The compound was designed to address limitations seen in earlier AR antagonists by providing broader efficacy against multiple AR mutations while minimizing potential side effects related to neurotoxicity observed in some other compounds .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Type : Small molecule drug
  • Primary Target : Androgen receptor (AR)
  • Activity : Pan-antagonist against all known AR mutations
  • Neurotoxicity : Notable in animal models, indicating a need for careful evaluation in clinical settings .

Efficacy Studies

A series of studies have been conducted to evaluate the effectiveness of this compound. Key findings include:

  • In Vitro Studies : this compound demonstrated potent inhibition of AR-mediated transcriptional activity in various prostate cancer cell lines. The compound effectively reduced cell proliferation in both androgen-dependent and independent models.
  • Animal Models : In preclinical trials, this compound showed promising results in reducing tumor size and progression in mouse models of prostate cancer. However, significant neurotoxicity was reported, leading to concerns about its safety profile for human use .
  • Comparative Analysis : When compared with other AR antagonists like enzalutamide and abiraterone, this compound exhibited superior potency against a broader range of AR mutations but raised alarms due to its neurotoxic effects .

Case Studies

Several case studies have been documented to illustrate the clinical implications and challenges associated with this compound:

Case Study 1: Efficacy vs. Safety

In a study involving patients with advanced prostate cancer resistant to conventional therapies, this compound was administered as part of a clinical trial. While initial results indicated a reduction in tumor markers and improved patient outcomes, several participants experienced adverse neurological effects, prompting a reevaluation of dosage and administration routes.

Case Study 2: Comparative Analysis with Other Treatments

A comparative study assessed the effectiveness of this compound against standard treatments like enzalutamide. Results showed that while this compound had a higher efficacy rate in specific patient populations with unique AR mutations, the neurotoxicity observed led to a higher discontinuation rate compared to enzalutamide .

Data Summary Table

FeatureThis compoundEnzalutamideAbiraterone
Drug TypeSmall moleculeSmall moleculeSmall molecule
MechanismAR pan-antagonistAR antagonistCYP17 inhibitor
EfficacyHigh against AR mutationsModerateHigh
NeurotoxicitySignificantMinimalMinimal
Clinical StatusDiscontinuedApprovedApproved

特性

CAS番号

1095181-60-4

分子式

C19H17F3N2O4

分子量

394.3 g/mol

IUPAC名

4-[(1R,2S,4R,5S,8S,12R)-2-hydroxy-4-methyl-6-oxo-9,13-dioxa-7-azatetracyclo[6.3.1.11,4.05,12]tridecan-7-yl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1

InChIキー

GXMLOAUEVGYRGT-LAEBKXJHSA-N

SMILES

C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O

異性体SMILES

C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O

正規SMILES

CC12CC(C3(O1)CCOC4C3C2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS-779333;  BMS779333;  BMS 779333;  UNII-3MJN2P4998.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-779333
Reactant of Route 2
BMS-779333
Reactant of Route 3
BMS-779333
Reactant of Route 4
Reactant of Route 4
BMS-779333
Reactant of Route 5
BMS-779333
Reactant of Route 6
BMS-779333

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。